![molecular formula C10H13F3N4 B1598224 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine CAS No. 893752-50-6](/img/structure/B1598224.png)
2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Overview
Description
“2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine” is a chemical compound with the CAS Number: 893752-50-6. It has a molecular weight of 246.24 . The IUPAC name for this compound is 2-methyl-4-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13F3N4/c1-7-15-8(10(11,12)13)6-9(16-7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure. Further structural analysis would require more specific data or computational modeling .Scientific Research Applications
Neuroprotection and Anti-inflammatory
Pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties in human microglia and neuronal cell models. This suggests potential applications in treating neurodegenerative diseases and reducing inflammation in the brain .
Antitumor Activities
Some pyrimidine derivatives exhibit better antitumor activities against specific cancer cell lines like A549, indicating their potential as effective antitumor agents .
Chemical Synthesis
The compound “2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine” is available for purchase and can be used in chemical synthesis and research, suggesting its role in the development of new chemical entities .
Antidepressant Effects
Pyrimidine derivatives have been studied for their pharmacology in rodent behavioral models, indicating potential antidepressant effects. This opens up possibilities for new treatments in mental health disorders .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
It’s suggested that similar compounds may interact favorably with active residues of atf4 and nf-kb proteins .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c1-7-15-8(10(11,12)13)6-9(16-7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOCPUHZKUYMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406509 | |
Record name | 2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893752-50-6 | |
Record name | 2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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